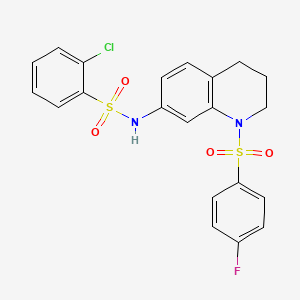

2-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

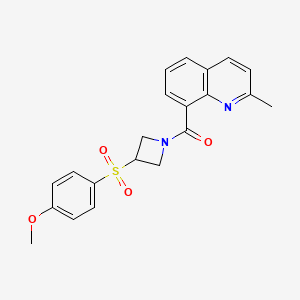

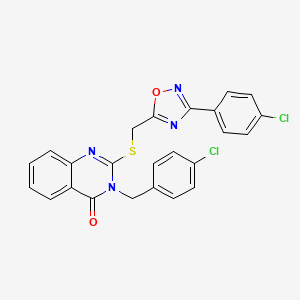

This compound is a sulfonamide, which is a class of organic compounds sharing a common functional group characterized by a sulfur atom covalently bonded to an oxygen atom and an amine group . The presence of the fluorophenyl group suggests that it may have unique properties related to this substituent.

Scientific Research Applications

Pro-Apoptotic Effects in Cancer Treatment

- A study by Cumaoğlu et al. (2015) in the Journal of Enzyme Inhibition and Medicinal Chemistry explored sulfonamide derivatives (similar in structure to the compound ) for their anti-cancer activity. These compounds were found to significantly reduce cell proliferation and induce pro-apoptotic gene expression, suggesting their potential in cancer treatment (Cumaoğlu et al., 2015).

Fluorophore Design and Cellular Imaging

- Aoki et al. (2008) in Inorganic chemistry designed a "caged" Zn2+ fluorophore with a benzenesulfonyl group, similar to our compound of interest. This fluorophore showed negligible fluorescence in the absence of metal ions, which significantly increased upon addition of Zn2+, indicating its potential use in cellular imaging (Aoki et al., 2008).

Antimicrobial Properties

- Research on quinoline clubbed with sulfonamide moiety, as reported in the Biointerface Research in Applied Chemistry (2019), highlights their use as antimicrobial agents. This indicates the potential of similar compounds, like the one , in combating microbial infections (Biointerface Research in Applied Chemistry, 2019).

Fluorescence in Analytical Chemistry

- The reaction between certain sulfonamidoquinoline derivatives and cobalt(II) was studied by Cao et al. (2000) in Talanta. These reactions, enhanced by H2O2, suggest the use of such compounds in analytical chemistry for the detection of trace elements (Cao et al., 2000).

Structural Studies in Chemistry

- The crystal structures of new carbazole derivatives containing benzenesulfonyl groups were examined by Madhan et al. (2022) in Acta Crystallographica Section E. Understanding these structures is vital in designing compounds with specific physical and chemical properties (Madhan et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide are likely to be bacterial enzymes involved in the synthesis of folic acid . These enzymes are crucial for bacterial growth and survival, making them ideal targets for antibacterial drugs .

Mode of Action

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide acts as a competitive inhibitor of these enzymes . It mimics the natural substrate of the enzymes, p-aminobenzoic acid, and binds to the active site of the enzyme, preventing the natural substrate from binding . This inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid .

Biochemical Pathways

By inhibiting the enzymes involved in the synthesis of folic acid, 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide disrupts the biochemical pathway that produces tetrahydrofolic acid . Tetrahydrofolic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids, so its depletion leads to a halt in bacterial growth .

Pharmacokinetics

Similar compounds are generally well-absorbed orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.

Result of Action

The result of the action of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, the compound prevents the bacteria from producing essential biomolecules, leading to a halt in growth .

properties

IUPAC Name |

2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O4S2/c22-19-5-1-2-6-21(19)30(26,27)24-17-10-7-15-4-3-13-25(20(15)14-17)31(28,29)18-11-8-16(23)9-12-18/h1-2,5-12,14,24H,3-4,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRZBQGDBIXWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-chlorothiophen-2-yl)-N-[cyano(thiophen-3-yl)methyl]propanamide](/img/structure/B2977565.png)

![N-[4-[[Methyl(prop-2-ynyl)amino]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2977568.png)

![[(2R,5S)-5-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2977573.png)

![2-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2977575.png)

![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2977576.png)

![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2977579.png)

![Ethyl 4-[(4-ethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2977582.png)

![4-benzoyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2977584.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2977585.png)